molecular formula C19H17BrN4O3 B4019253 4,4'-{[5-(4-bromophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)

4,4'-{[5-(4-bromophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B4019253
M. Wt: 429.3 g/mol
InChI Key: ADIYBBUIPJTWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-{[5-(4-bromophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) is a complex organic compound that features a furan ring substituted with a bromophenyl group and two pyrazol-5-ol groups

Properties

IUPAC Name

4-[[5-(4-bromophenyl)furan-2-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3/c1-9-15(18(25)23-21-9)17(16-10(2)22-24-19(16)26)14-8-7-13(27-14)11-3-5-12(20)6-4-11/h3-8,17H,1-2H3,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIYBBUIPJTWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(O2)C3=CC=C(C=C3)Br)C4=C(NNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[5-(4-bromophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific steps for synthesizing this compound would include:

    Preparation of the furan ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones.

    Bromination: The furan ring is then brominated to introduce the bromophenyl group.

    Coupling with pyrazol-5-ol: The final step involves coupling the brominated furan with pyrazol-5-ol groups using the Suzuki–Miyaura reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4’-{[5-(4-bromophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups in place of the bromine atom.

Scientific Research Applications

4,4’-{[5-(4-bromophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or organic semiconductors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4,4’-{[5-(4-bromophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazol-5-ol groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol): This compound is similar but features a fluorine atom instead of a bromine atom.

    4,4’-{[5-(4-chlorophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol): This variant has a chlorine atom in place of the bromine atom.

Uniqueness

The presence of the bromine atom in 4,4’-{[5-(4-bromophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) can influence its reactivity and interactions compared to its fluorine and chlorine analogs. Bromine is larger and more polarizable, which can affect the compound’s electronic properties and its behavior in chemical reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-{[5-(4-bromophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)
Reactant of Route 2
Reactant of Route 2
4,4'-{[5-(4-bromophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.